![molecular formula C18H13NO7 B589413 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N CAS No. 1330188-86-7](/img/structure/B589413.png)
1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N
Overview
Description
“1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N” is a stable isotope-labelled compound . It has a molecular formula of C1613C2H1315NO7 and a molecular weight of 358.28 . This compound is an intermediate in the preparation of labelled DL-threo-Droxidopa, which is an antiparkinsonian .
Physical And Chemical Properties Analysis
This compound is an off-white solid . It is soluble in chloroform and ethyl acetate .Scientific Research Applications
Environmental Pollutant Standards
Stable Isotope Labeling: in environmental science is crucial for tracking pollutants and understanding their pathways. The labeled compound “1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N” serves as a standard in the detection of environmental pollutants in air, water, soil, sediment, and food . This application is vital for environmental monitoring and ensuring public health safety.
Clinical Diagnostics
In the field of clinical diagnostics , isotopes are used for imaging, diagnosis, and newborn screening. The labeled version of the compound can be used to trace metabolic pathways in vivo, providing a safe method to study disease progression and response to treatment .
Pharmaceutical Research
This compound is an intermediate in the preparation of labeled DL-threo-Droxidopa , an antiparkinsonian agent . Its use in pharmaceutical research allows for the exploration of new treatments and the improvement of existing medications.
Food Safety
The application of “1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N” in food safety involves using stable isotope-labeled compounds as standards for detecting contaminants in food products . This ensures the safety and integrity of food consumed by the public.
Chemical Synthesis
In chemical synthesis , this compound can be used as a reference for chemical identification, qualitative and quantitative analysis, and detection . It aids in studying the structure, reaction mechanism, and kinetics of compounds, which is essential for developing new synthetic methods and materials.
Materials Science
The compound’s role in materials science includes the development of new materials with specific properties. Its stable isotope labeling helps in understanding the interactions at the molecular level, which is fundamental in creating innovative materials for various applications .
properties
IUPAC Name |
(2R,3R)-3-(1,3-benzodioxol-5-yl)-2-(1,3-dioxoisoindol-2-yl)-3-hydroxy(1,2-13C2)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO7/c20-15(9-5-6-12-13(7-9)26-8-25-12)14(18(23)24)19-16(21)10-3-1-2-4-11(10)17(19)22/h1-7,14-15,20H,8H2,(H,23,24)/t14-,15-/m1/s1/i14+1,18+1,19+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFOCUAXRJOPCJ-YDIIICFQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)[C@H]([13C@H]([13C](=O)O)[15N]3C(=O)C4=CC=CC=C4C3=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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